molecular formula C15H28O3 B14007836 Ethyl 3-methyl-3-nonyloxirane-2-carboxylate CAS No. 83803-54-7

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate

Cat. No.: B14007836
CAS No.: 83803-54-7
M. Wt: 256.38 g/mol
InChI Key: YHCBZNQNUSFQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate is an organic compound with the molecular formula C15H28O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3-methyl-3-nonene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired epoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Resulting from reduction.

    Substituted Epoxides: Produced via nucleophilic substitution.

Scientific Research Applications

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-3-nonyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-epoxy-3-methyldodecanoate
  • 3-Nonyl-3-methyl-2-oxiranecarboxylic acid ethyl ester

Uniqueness

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate is unique due to its specific structure, which combines a long nonyl chain with an epoxide ring and an ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

83803-54-7

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

ethyl 3-methyl-3-nonyloxirane-2-carboxylate

InChI

InChI=1S/C15H28O3/c1-4-6-7-8-9-10-11-12-15(3)13(18-15)14(16)17-5-2/h13H,4-12H2,1-3H3

InChI Key

YHCBZNQNUSFQOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(C(O1)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.